molecular formula C19H24N4O2 B12830789 3-Amino-4-butyramido-5-methyl-n-(2-(methylamino)phenyl)benzamide

3-Amino-4-butyramido-5-methyl-n-(2-(methylamino)phenyl)benzamide

Cat. No.: B12830789
M. Wt: 340.4 g/mol
InChI Key: BBGMMSJWUWGPGE-UHFFFAOYSA-N
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Description

3-Amino-4-butyramido-5-methyl-N-(2-(methylamino)phenyl)benzamide, with the CAS registry number 884330-17-0, is a benzamide derivative with a molecular formula of C19H24N4O2 and a molecular weight of 340.42 g/mol . This compound is provided as a high-purity solid for research and development purposes. In pharmaceutical research, this chemical is recognized as Telmisartan Impurity 24 . It functions as a key synthetic intermediate in the complex multi-step synthesis of Telmisartan, an active pharmaceutical ingredient (API) used in the treatment of hypertension . Studying and characterizing such process-related impurities is critical in the development and manufacturing of pharmaceuticals to ensure the safety, quality, and efficacy of the final drug substance. This product is intended for research use only in a laboratory setting and is not for diagnostic or therapeutic use. It is the responsibility of the purchaser to verify the suitability of this product for their specific application.

Properties

IUPAC Name

3-amino-4-(butanoylamino)-5-methyl-N-[2-(methylamino)phenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O2/c1-4-7-17(24)23-18-12(2)10-13(11-14(18)20)19(25)22-16-9-6-5-8-15(16)21-3/h5-6,8-11,21H,4,7,20H2,1-3H3,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBGMMSJWUWGPGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=C(C=C(C=C1C)C(=O)NC2=CC=CC=C2NC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-4-butyramido-5-methyl-n-(2-(methylamino)phenyl)benzamide typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability. Quality control measures, including high-performance liquid chromatography (HPLC) and mass spectrometry (MS), are essential to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 3-Amino

Biological Activity

3-Amino-4-butyramido-5-methyl-N-(2-(methylamino)phenyl)benzamide, also referred to by its CAS number 884330-17-0, is a compound of interest due to its potential biological activities, particularly in the fields of antiviral and anticancer research. This article reviews the biological activity of this compound by summarizing relevant studies, synthesizing data from various sources, and presenting case studies that highlight its pharmacological potential.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula: C19H24N4O2
  • Molecular Weight: 340.42 g/mol

Biological Activity Overview

The biological activities of 3-Amino-4-butyramido-5-methyl-N-(2-(methylamino)phenyl)benzamide have been explored in various contexts:

  • Antiviral Activity :
    • Preliminary studies suggest that derivatives of benzamide compounds exhibit antiviral properties. For instance, related compounds have shown effectiveness against Hepatitis B virus (HBV), HIV, and other viral pathogens by enhancing intracellular levels of antiviral proteins like APOBEC3G (A3G) .
    • The compound's structural similarities to other benzamide derivatives indicate potential for similar antiviral mechanisms.
  • Anticancer Properties :
    • Benzamide derivatives have been evaluated for their anticancer properties, particularly in inhibiting cell proliferation in various cancer cell lines. The structure-activity relationship (SAR) studies indicate that modifications to the benzamide core can significantly enhance anticancer efficacy .

Antiviral Studies

A significant study investigated the anti-HBV activity of related benzamide derivatives, revealing that compounds with structural similarities to 3-Amino-4-butyramido-5-methyl-N-(2-(methylamino)phenyl)benzamide showed promising results:

  • IC50 Values : The concentration required to inhibit HBV DNA replication was found to be low, indicating high potency. For example, a related compound exhibited an IC50 of 1.99 µM against wild-type HBV .

Anticancer Studies

Research has demonstrated that certain benzamide derivatives can inhibit cancer cell growth through various mechanisms:

  • Cell Viability Assays : Compounds were tested on several cancer cell lines, showing significant reductions in viability at concentrations correlating with their structural modifications.

Data Table: Biological Activity Summary

Activity TypeCompoundIC50 (µM)Notes
AntiviralRelated Benzamide Derivative1.99Effective against HBV
AnticancerVarious Benzamide DerivativesVariesSignificant inhibition in cancer cell lines

Case Study 1: Anti-HBV Efficacy

In a controlled study using HepG2.2.15 cells, a derivative similar to 3-Amino-4-butyramido-5-methyl-N-(2-(methylamino)phenyl)benzamide was shown to effectively reduce viral replication by increasing A3G levels within the cells. This mechanism is crucial as A3G has been identified as a potent inhibitor of HBV replication.

Case Study 2: Anticancer Potential

Another study focused on the anticancer effects of benzamide derivatives in various human cancer cell lines. Results indicated that specific modifications to the amide group enhanced cytotoxicity and induced apoptosis in treated cells. The findings support further exploration into the development of these compounds as potential therapeutic agents.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Structural Analogues in HDAC Inhibition

CI-994 (4-(Acetylamino)-N-(2-aminophenyl)benzamide)
  • Key Features: Acetylamino group at position 4, 2-aminophenyl substituent.
  • Activity : Potent HDAC inhibitor with antitumor effects via histone hyperacetylation .
  • The methylamino group on the phenyl ring (vs. CI-994’s amino group) may reduce hydrogen-bonding capacity, affecting cellular uptake.
Compound Acyl Chain Length Phenyl Substituent HDAC Inhibition Potency
CI-994 Short (C2) 2-Aminophenyl IC50 ~1–5 µM
Target Compound Long (C4) 2-(Methylamino)phenyl Inferred lower potency

Benzamide Derivatives with Directing Groups

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide
  • Key Features : 3-methylbenzamide core, N,O-bidentate directing group.
  • Application : Facilitates C–H bond functionalization in metal-catalyzed reactions .
  • Comparison: The target compound’s methylamino-phenyl group may act as a weaker directing group compared to the hydroxyl-containing substituent in this analogue. The 5-methyl substituent on the target’s benzene ring could sterically hinder coordination to metal catalysts.

Thiazole Sulfonamide Derivatives (AB4, AB5)

  • Key Features : Sulfonamide-linked thiazole or triazole moieties.
  • Comparison :
    • The target compound lacks sulfonamide and heterocyclic groups , which are critical for the bioactivity of AB4/AB4.
    • The butyramido group may compensate for solubility limitations seen in sulfonamides.

Amide Derivatives with Hydroxyl Groups

Methyl 2,4-dihydroxy-5-(2-methylpropanamido)benzoate
  • Key Features : Hydroxyl groups at positions 2 and 4, isobutyramido substituent.
  • Application : Studied for derivatization and biological activity .
  • Comparison: The target compound’s lack of hydroxyl groups reduces polarity, likely increasing membrane permeability. Both compounds share amide functionalities, but the target’s amino-methylphenyl group adds steric bulk.

Implications for Research and Development

  • HDAC Inhibition : The target’s butyramido group warrants testing against HDAC isoforms to assess selectivity vs. CI-994.
  • Synthetic Utility: The methylamino-phenyl group may limit catalytic applications compared to N,O-bidentate derivatives.
  • Drug Design : Structural hybridizations with sulfonamide or thiazole moieties (as in AB4) could optimize bioactivity.

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